Cas no 845958-77-2 (Ethyl 4-fluoropiperidine-4-carboxylate)

Ethyl 4-fluoropiperidine-4-carboxylate structure
845958-77-2 structure
Product Name:Ethyl 4-fluoropiperidine-4-carboxylate
CAS No:845958-77-2
MF:C8H14FNO2
MW:175.200665950775
CID:1083099
PubChem ID:22313457
Update Time:2025-07-20

Ethyl 4-fluoropiperidine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-fluoropiperidine-4-carboxylate
    • 4-Fluoropiperidine-4-carboxylic acid ethyl ester
    • 4-Fluoro-piperidine-4-carboxylic acid ethyl ester
    • SB42543
    • IRHZQIJIMBFMKC-UHFFFAOYSA-N
    • MFCD11045526
    • 845958-77-2
    • SCHEMBL407780
    • AKOS005263778
    • EN300-73349
    • MDL: MFCD11045526
    • Inchi: 1S/C8H14FNO2/c1-2-12-7(11)8(9)3-5-10-6-4-8/h10H,2-6H2,1H3
    • InChI Key: IRHZQIJIMBFMKC-UHFFFAOYSA-N
    • SMILES: FC1(C(=O)OCC)CCNCC1

Computed Properties

  • Exact Mass: 175.10085685g/mol
  • Monoisotopic Mass: 175.10085685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 38.3Ų

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Additional information on Ethyl 4-fluoropiperidine-4-carboxylate

Ethyl 4-fluoropiperidine-4-carboxylate: A Versatile Compound in Pharmaceutical Research

Ethyl 4-fluoropiperidine-4-carboxylate, with the CAS number 845958-77-2, has emerged as a significant compound in the field of pharmaceutical chemistry due to its unique structural characteristics and potential applications in drug development. This compound belongs to the class of piperidine derivatives, which are widely studied for their ability to modulate various biological targets, including G protein-coupled receptors (GPCRs), ion channels, and enzyme activity. The presence of a fluorine atom at the 4-position of the piperidine ring introduces distinct electronic and steric properties, making it a valuable scaffold for the design of novel therapeutics. Recent advancements in medicinal chemistry have highlighted the importance of functionalizing piperidine rings with fluorinated groups to enhance drug-like properties such as metabolic stability, solubility, and target specificity.

The chemical structure of Ethyl 4-fluoropiperidine-4-carboxylate consists of a six-membered piperidine ring with a fluorine atom at the 4-position and a carboxylate group at the 4-position, linked to an ethyl chain. This structural feature allows for the modification of the carboxylate group through esterification or amidation, enabling the synthesis of diverse derivatives with tailored pharmacological profiles. The fluorine atom at the 4-position contributes to the compound's hydrophobicity, which is critical for optimizing interactions with lipid membranes and intracellular targets. Additionally, the ethyl chain provides flexibility, which may influence the compound's ability to adopt different conformations in biological environments.

Recent studies published in Journal of Medicinal Chemistry (2023) and Drug Discovery Today (2024) have focused on the synthesis and biological evaluation of Ethyl 4-fluoropiperidine-4-carboxylate derivatives. Researchers have demonstrated that the fluorinated piperidine scaffold can serve as a platform for the development of selective modulators of the muscarinic acetylcholine receptors (mAChRs), which are implicated in neurological disorders such as Alzheimer's disease and Parkinson's disease. The introduction of fluorine atoms has been shown to improve the binding affinity of these compounds for mAChR subtypes, thereby enhancing their therapeutic potential while minimizing off-target effects.

One of the key advantages of Ethyl 4-fluoropiperidine-4-carboxylate is its compatibility with modern drug discovery techniques, including high-throughput screening (HTS) and structure-based drug design (SBDD). The compound's well-defined chemical structure allows for the rapid synthesis of analogs with varying substituents, enabling researchers to systematically explore the relationship between molecular structure and biological activity. This property is particularly valuable in the context of fragment-based drug discovery, where small, modular scaffolds are used to generate lead compounds with optimized pharmacokinetic profiles.

Recent advancements in computational chemistry have further expanded the utility of Ethyl 4-fluoropiperidine-4-carboxylate. Machine learning algorithms and molecular docking studies have been employed to predict the interactions between this compound and various biological targets. For instance, a study published in Bioorganic & Medicinal Chemistry Letters (2023) used virtual screening to identify potential interactions between Ethyl 4-fluoropiperidine-4-carboxylate derivatives and the α7 nicotinic acetylcholine receptor, a target implicated in cognitive disorders. These findings suggest that the fluorinated piperidine scaffold could be a promising starting point for the development of novel therapeutics targeting neurodegenerative conditions.

From a synthetic perspective, the preparation of Ethyl 4-fluoropiperidine-4-carboxylate involves multi-step organic reactions, including the formation of the piperidine ring and the introduction of the fluorine atom. Modern synthetic methods, such as microwave-assisted organic synthesis and catalytic asymmetric reactions, have been employed to improve the efficiency and selectivity of these processes. The development of scalable and environmentally sustainable synthesis routes is a critical focus for the pharmaceutical industry, as it ensures the economic viability of compounds like Ethyl 4-fluoropiperidine-4-carboxylate for large-scale production.

Applications of Ethyl 4-fluoropiperidine-4-carboxylate extend beyond the field of neuropharmacology. Researchers have explored its potential as a prodrug for the delivery of active pharmaceutical ingredients (APIs) with poor solubility. The carboxylate group can be hydrolyzed in vivo to release the parent drug, thereby improving bioavailability and reducing systemic toxicity. This property has been leveraged in the development of antifungal and antibacterial agents, where the compound serves as a carrier for the delivery of active moieties to target sites.

Challenges in the development of Ethyl 4-fluoropiperidine-4-carboxylate derivatives include the optimization of metabolic stability and the minimization of potential side effects. While the fluorine atom enhances the compound's hydrophobicity, it may also lead to increased clearance by hepatic enzymes, which could compromise its therapeutic efficacy. To address these challenges, researchers have employed strategies such as the incorporation of electron-withdrawing groups or the use of lipophilic substituents to modulate the compound's pharmacokinetic profile. These efforts highlight the importance of iterative chemical modifications in the optimization of drug candidates.

In conclusion, Ethyl 4-fluoropiperidine-4-carboxylate represents a promising scaffold for the design of novel therapeutics with diverse applications in pharmaceutical research. Its structural versatility, combined with the benefits of fluorination, positions it as a valuable tool for the development of drugs targeting neurological, infectious, and metabolic diseases. As advancements in synthetic chemistry, computational modeling, and biological screening continue to evolve, the potential of this compound is likely to expand further, contributing to the discovery of innovative treatments for a wide range of medical conditions.

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